Entacapone

Beschreibung

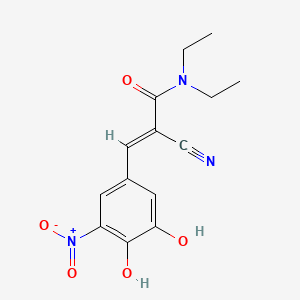

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046439 | |

| Record name | Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entacapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetic acid + hydrochloric acid | |

CAS No. |

130929-57-6 | |

| Record name | Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entacapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTACAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entacapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-163 °C | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Entacapone mechanism of action in peripheral tissues

An In-depth Technical Guide to the Peripheral Mechanism of Action of Entacapone

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. However, the efficacy of levodopa is hampered by its extensive peripheral metabolism, leading to motor fluctuations known as the "wearing-off" phenomenon. This guide provides a detailed technical exploration of entacapone, a selective, reversible inhibitor of catechol-O-methyltransferase (COMT). We will dissect its mechanism of action exclusively within peripheral tissues, elucidating how it modulates levodopa pharmacokinetics to enhance its therapeutic window. This document is structured to provide not just declarative knowledge but also the underlying causality and the experimental frameworks required to validate these mechanisms, reflecting a field-proven approach to drug action analysis.

The Central Problem and the Peripheral Barrier: Levodopa's Metabolic Fate

The therapeutic strategy for Parkinson's disease aims to replenish dopamine levels in the brain. As dopamine itself cannot cross the blood-brain barrier (BBB), its precursor, levodopa (L-dopa), is administered. However, upon oral administration, L-dopa is subject to significant enzymatic degradation in the periphery before it can reach its central target.

Two primary enzymes are responsible for this peripheral metabolism:

-

Aromatic L-amino acid Decarboxylase (AADC): This enzyme rapidly converts L-dopa to dopamine in peripheral tissues, which can cause side effects like nausea and vomiting and prevents L-dopa from reaching the brain. To counter this, L-dopa is almost always co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide.

-

Catechol-O-Methyltransferase (COMT): When the AADC pathway is blocked, COMT becomes the principal enzyme for peripheral L-dopa metabolism.[1][2][3] COMT is ubiquitously distributed in organs such as the liver, kidneys, and gastrointestinal tract.[1][4] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-dopa, converting it into the inactive metabolite 3-O-methyldopa (3-OMD).[1][5]

The accumulation of 3-OMD is not benign; it competes with L-dopa for active transport across the BBB, further reducing the amount of L-dopa that reaches the central nervous system. This inefficient delivery necessitates higher and more frequent L-dopa dosing, contributing to the pulsatile stimulation of dopamine receptors and the eventual emergence of debilitating motor fluctuations.

Entacapone: Targeting the Peripheral COMT Enzyme

Entacapone is a nitrocatechol-structured compound that acts as a potent, selective, and reversible inhibitor of the COMT enzyme.[1][4] Its mechanism is fundamentally peripheral; due to its physicochemical properties and high plasma protein binding (approximately 98%), it does not significantly penetrate the blood-brain barrier.[6][7] This targeted action is a key design feature, as it prevents the widespread systemic side effects that might occur with central COMT inhibition while focusing on the primary goal: protecting L-dopa in the periphery.

The core of its action is to prevent the methylation of L-dopa, thereby decreasing the formation of 3-OMD.[5][8][9] By inhibiting this major metabolic pathway, entacapone fundamentally alters the pharmacokinetics of L-dopa.

Pharmacokinetic Ramifications of Peripheral COMT Inhibition

Administering entacapone concurrently with levodopa/carbidopa leads to predictable and clinically significant alterations in levodopa's pharmacokinetic profile. These changes are the direct and measurable consequence of inhibiting its peripheral degradation.

-

Increased Bioavailability: By shielding L-dopa from COMT-mediated metabolism, entacapone significantly increases its systemic exposure. Clinical studies consistently demonstrate that a standard 200 mg dose of entacapone increases the area under the plasma concentration-time curve (AUC) of levodopa by approximately 30-40%.[6][9][10]

-

Prolonged Elimination Half-Life: The inhibition of a major elimination pathway slows the clearance of levodopa from the plasma. This extends its elimination half-life by up to 75%, resulting in more sustained plasma concentrations.[2][6][10]

-

Reduced 3-OMD Formation: The most direct biochemical marker of entacapone's efficacy is a dramatic reduction in plasma 3-OMD levels, typically decreasing by 55-60% compared to placebo.[9]

These combined effects mean that for a given dose of levodopa, more of the active drug is available for a longer duration to cross the blood-brain barrier. This leads to more consistent and stable dopaminergic stimulation in the brain, which is the ultimate pharmacodynamic goal for reducing "wearing-off" periods.[4][8]

Data Presentation: Impact of Entacapone on Levodopa Pharmacokinetics

| Pharmacokinetic Parameter | Change with Entacapone (200 mg) vs. Placebo | Causality |

| Levodopa AUC | ▲ Increase of 30-40%[6][9][10] | Reduced first-pass and systemic metabolism by COMT. |

| Levodopa Elimination T½ | ▲ Increase of up to 75%[2] | Decreased clearance via the COMT pathway. |

| Levodopa Cmax | ↔ No significant change or slight decrease[9][10] | Primary effect is on clearance, not rate or extent of absorption. |

| 3-OMD AUC | ▼ Decrease of 55-60%[9] | Direct inhibition of the enzyme responsible for its formation. |

Experimental Protocols for Mechanism Validation

To meet the standards of scientific integrity, claims about a drug's mechanism must be supported by robust, replicable experimental data. The following protocols outline validated methods for quantifying the peripheral effects of entacapone.

Experimental Protocol 1: In Vitro COMT Activity Assay

-

Objective: To determine the inhibitory potential (IC50) of entacapone on COMT activity in a peripheral tissue homogenate.

-

Causality & Rationale: This assay directly measures the interaction between the drug and its target enzyme, providing fundamental proof of its biochemical mechanism. Using a peripheral tissue source like rat liver or human erythrocytes confirms the drug's activity in the relevant compartment.

-

Methodology:

-

Tissue Preparation: Homogenize fresh rat liver tissue (a rich source of COMT) in a buffered solution (e.g., phosphate buffer, pH 7.4) on ice. Centrifuge the homogenate at low speed to remove cellular debris, retaining the supernatant which contains the cytosolic COMT enzyme.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Tissue supernatant (enzyme source).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

A catechol substrate (e.g., dihydroxybenzoic acid).

-

Magnesium chloride (Mg²⁺), a required cofactor for COMT.

-

Varying concentrations of entacapone (or vehicle for control).

-

-

Initiation & Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid), which denatures the enzyme.

-

Quantification: Analyze the formation of the methylated product (e.g., vanillic acid) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Plot the rate of product formation against the log concentration of entacapone. Use a non-linear regression model to calculate the IC50 value, which is the concentration of entacapone required to inhibit 50% of COMT activity.

-

-

Self-Validating System: The protocol must include negative controls (no enzyme, no SAM) to ensure the reaction is specific. A known COMT inhibitor can be used as a positive control. The dose-response curve itself validates the inhibitory effect.

Experimental Protocol 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Rodent Model

-

Objective: To quantify the effect of oral entacapone administration on the plasma concentrations of levodopa and 3-OMD in vivo.

-

Causality & Rationale: This experiment moves from the test tube to a whole organism, providing crucial data on how the drug behaves after absorption and distribution. It directly tests the hypothesis that peripheral COMT inhibition alters levodopa's pharmacokinetic profile.

-

Methodology:

-

Animal Model: Use adult Sprague-Dawley rats equipped with jugular vein cannulas for serial blood sampling.[11]

-

Dosing Groups:

-

Group 1 (Control): Oral gavage of vehicle + levodopa/carbidopa suspension.

-

Group 2 (Test): Oral gavage of entacapone suspension + levodopa/carbidopa suspension.

-

-

Blood Sampling: Collect serial blood samples (e.g., at 0, 15, 30, 60, 120, 240, and 360 minutes post-dose) into tubes containing an anticoagulant and a stabilizer to prevent catecholamine degradation.

-

Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of levodopa and 3-OMD in plasma.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data for each animal. Calculate key parameters including AUC, Cmax, Tmax, and elimination half-life (T½).

-

Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Conclusion for the Drug Development Professional

The mechanism of entacapone in peripheral tissues is a clear and compelling example of targeted pharmacology. It does not possess intrinsic anti-parkinsonian activity but serves as a crucial pharmacokinetic enhancer.[6] By selectively and reversibly inhibiting peripheral COMT, entacapone effectively protects levodopa from degradation, increasing its bioavailability and prolonging its plasma half-life. This leads to more sustained and stable levodopa levels, facilitating more consistent delivery to the brain and providing a robust strategy to combat the "wearing-off" phenomenon in Parkinson's disease. The experimental protocols detailed herein provide a validated framework for assessing the activity of entacapone and serve as a template for the development of next-generation COMT inhibitors.

References

-

U.S. Food and Drug Administration. (2000). Comtan (entacapone) tablets label. accessdata.fda.gov. [Link]

-

Patsnap Synapse. (2024). What is Entacapone used for? Patsnap Synapse. [Link]

-

Gordin, A., Prami, T., & Karlsson, M. (2009). Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. British Journal of Clinical Pharmacology, 68(1), 47–56. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Entacapone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Moussa, R., & Chahine, L. M. (2022). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Journal of Clinical Pharmacology, 62(Suppl 1), S4–S11. [Link]

-

U.S. Food and Drug Administration. (n.d.). COMTAN Rx only Prescribing Information. accessdata.fda.gov. [Link]

-

Xcode Life. (2022). COMT Inhibitors: What Are They And How Do They Work? Xcode Life. [Link]

-

MDPI. (2025). Special Issue : Challenges in the Diagnosis and Treatment of Parkinson's Disease. MDPI. [Link]

-

Rivest, J., Barclay, C. L., & Suchowersky, O. (1999). COMT inhibitors in Parkinson's disease. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 26 Suppl 2, S34–S38. [Link]

-

Kuoppamäki, M., & Levodopa/Carbidopa/Entacapone Combination Therapy. (2023). In StatPearls. StatPearls Publishing. [Link]

-

Gordin, A., Kaakkola, S., & Teräväinen, H. (2024). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. Drugs, 84(5), 527–542. [Link]

-

Drugs.com. (n.d.). Entacapone: Package Insert / Prescribing Information. Drugs.com. [Link]

-

U.S. Food and Drug Administration. (n.d.). Comtan (entacapone) tablets label. accessdata.fda.gov. [Link]

-

Parkinson's Foundation. (n.d.). COMT Inhibitors. Parkinson's Foundation. [Link]

-

Rivest, J., Barclay, C. L., & Suchowersky, O. (1999). COMT Inhibitors in Parkinson's Disease. Canadian Journal of Neurological Sciences, 26(S2), S34-S38. [Link]

-

Olanow, C. W., Kieburtz, K., Stern, M., Watts, R., Langston, J. W., Guarnieri, M., & Hubble, J. (2004). Double-blind, placebo-controlled study of entacapone in levodopa-treated patients with stable Parkinson disease. Archives of neurology, 61(10), 1563–1568. [Link]

-

NeurologyLive. (2019). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. NeurologyLive. [Link]

-

Salamon, A., Zádori, D., Szpisjak, L., Klivényi, P., & Vécsei, L. (2022). What is the impact of catechol-O-methyltransferase (COMT) on Parkinson's disease treatment? Expert opinion on drug metabolism & toxicology, 18(4), 221–229. [Link]

-

VJNeurology. (2022). The ELEGANCE study: levodopa-entacapone-carbidopa intestinal gel in Parkinson's disease. VJNeurology. [Link]

-

VJNeurology. (2022). COMT inhibitors for Parkinson's disease: clinical updates. VJNeurology. [Link]

-

Patel, R. R., Patel, M. M., & Patel, K. R. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. Drug delivery, 29(1), 1039–1052. [Link]

-

Wang, S., Li, Y., & Wang, J. (2020). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of pharmaceutical analysis, 10(2), 107–115. [Link]

-

Hattori, N., Takeda, A., Takeda, S., Nishimura, M., Kitagawa, T., Mochizuki, H., Nagai, M., & Mizuno, Y. (2009). Relationship between 3-O-methyldopa and the clinical effects of entacapone in advanced Parkinson's disease. Journal of the neurological sciences, 283(1-2), 143–146. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cambridge.org [cambridge.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. What is Entacapone used for? [synapse.patsnap.com]

- 9. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

Peripheral Precision: A Technical Guide to Entacapone’s Selective COMT Inhibition

Executive Summary

Entacapone is a second-generation nitrocatechol inhibitor of catechol-O-methyltransferase (COMT). Unlike its predecessor tolcapone, entacapone is engineered for peripheral selectivity , a critical safety feature that mitigates hepatotoxicity risks while enhancing the bioavailability of Levodopa (L-DOPA).

This guide dissects the molecular mechanics of entacapone’s reversible inhibition, contrasts its pharmacokinetics with central inhibitors, and provides a validated experimental framework for assessing COMT inhibitory potency in drug discovery pipelines.

Part 1: Molecular Mechanism & Structural Biology

The Nitrocatechol Pharmacophore

Entacapone functions as a substrate analog. Its efficacy relies on the nitrocatechol moiety , which mimics the catechol structure of dopamine and L-DOPA.

-

Binding Affinity: The nitro group at the 5-position withdraws electrons, increasing the acidity of the hydroxyl groups. This enhances the molecule's ability to chelate the magnesium ion (

) residing in the COMT catalytic site. -

Catalytic Interference: COMT requires

to orient the substrate and the methyl donor, S-adenosyl-L-methionine (SAM). Entacapone occupies the catalytic pocket, chelating

The Pathway: Peripheral Conservation

In Parkinson’s disease therapy, L-DOPA is administered to restore central dopamine levels. However, without COMT inhibition, a significant fraction of L-DOPA is methylated peripherally into 3-O-methyldopa (3-OMD), which competes with L-DOPA for transport across the Blood-Brain Barrier (BBB).

Key Insight: Entacapone does not "boost" dopamine directly; it acts as a chemical chaperone , preserving L-DOPA integrity until it crosses the BBB via the Large Neutral Amino Acid Transporter (LAT1).

Visualization: The Catecholamine Conservation Pathway

Figure 1: Mechanism of Action. Entacapone blocks the peripheral conversion of L-DOPA to 3-OMD, maximizing the substrate available for LAT1 transport into the CNS.

Part 2: Pharmacodynamics & Kinetics

Selectivity: The BBB Factor

Entacapone is often termed "peripherally selective." This is not due to enzyme isoform specificity (it inhibits central COMT if introduced directly) but rather its physicochemical properties.

-

Ionization: At physiological pH, entacapone is highly ionized and hydrophilic, preventing significant passive diffusion across the BBB.

-

Protein Binding: It exhibits high plasma protein binding (~98%), further restricting its distribution volume (

) to the periphery.

Reversibility vs. Toxicity (Entacapone vs. Tolcapone)

Unlike suicide inhibitors, entacapone is a tight-binding but reversible inhibitor. This reversibility, combined with its distribution profile, underpins its superior safety profile compared to tolcapone.

Comparative Data Profile

| Parameter | Entacapone | Tolcapone | Clinical Implication |

| Primary Site of Action | Peripheral | Peripheral & Central | Entacapone has fewer CNS side effects.[1] |

| BBB Penetration | Negligible | Significant | Tolcapone is used only when entacapone fails. |

| IC50 (Liver COMT) | ~151 nM | ~773 nM | Entacapone shows higher potency in liver homogenates [1]. |

| Mitochondrial Uncoupling | Low ( | High | Tolcapone carries a Black Box warning for hepatotoxicity [2]. |

| Elimination Half-life | 0.4 - 0.7 hours | 2 - 3 hours | Entacapone requires frequent dosing (with every L-DOPA dose). |

Part 3: Experimental Frameworks

Protocol A: In Vitro COMT Inhibition Assay (Spectrophotometric)

Purpose: To determine the

Principle: COMT transfers a methyl group from SAM to a catechol substrate (e.g., 3,4-dihydroxybenzoic acid). The reaction is monitored by the formation of the methylated product or the consumption of the substrate.

Reagents & Preparation[2]

-

Buffer: 100 mM Phosphate Buffer (pH 7.4) containing 2 mM

(Essential cofactor) and 2 mM DTT (Prevents enzyme oxidation). -

Enzyme: Recombinant human S-COMT (adjust concentration to ensure linear velocity).

-

Substrate: 3,4-dihydroxybenzoic acid (DHBA).

-

Cofactor: S-adenosyl-L-methionine (SAM) - Note: Prepare fresh on ice; SAM is unstable.

-

Inhibitor: Entacapone (dissolved in DMSO, final DMSO <1%).

Step-by-Step Methodology

-

Pre-Incubation: In a 96-well plate, combine 140 µL Buffer, 20 µL Enzyme, and 20 µL Entacapone (various concentrations). Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add 20 µL of Substrate/SAM mix (Final conc: 200 µM SAM, 200 µM DHBA).

-

Reaction: Incubate at 37°C for 20 minutes.

-

Quenching: Stop reaction with 20 µL 1M Perchloric Acid (precipitates protein).

-

Detection: Centrifuge (2000xg, 5 min). Analyze supernatant via HPLC-ECD or measure absorbance shift (if using nitrocatechol substrate) at 344 nm [3].

Self-Validation Check:

-

Control: Include a "No Enzyme" blank to account for non-enzymatic degradation of SAM.

-

Reference: Run a standard curve with Tolcapone to verify assay sensitivity.

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the validation of COMT inhibitory activity.

Part 4: Clinical Translation & Safety

The "Wearing-Off" Solution

In clinical practice, entacapone is never used as monotherapy. It is an adjunct to L-DOPA/Carbidopa.[3][4][5] By inhibiting peripheral COMT, it increases the plasma half-life (

Hepatotoxicity Mechanisms

The structural difference between entacapone and tolcapone dictates their toxicity profiles.

-

Tolcapone: Uncouples oxidative phosphorylation in mitochondria, leading to ATP depletion and hepatocyte death.

-

Entacapone: While it can uncouple mitochondria in vitro, the concentration required (

) is significantly higher than therapeutic levels. Furthermore, its poor tissue penetration protects the liver parenchyma compared to the lipophilic tolcapone [2].

References

-

National Institutes of Health (NIH). Catechol-O-methyltransferase: Variation in Enzyme Activity and Inhibition by Entacapone and Tolcapone. Available at: [Link]

-

NIH / PMC. Elucidating Differences in the Hepatotoxic Potential of Tolcapone and Entacapone With DILIsym. Available at: [Link]

-

FDA.gov. Comtan (Entacapone) Prescribing Information. Available at: [Link][2][6][7][8][9][10][11]

Sources

- 1. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. Slow COMT: The Definitive Clinical Guide for Testing and Optimization — MTHFRSolve [mthfrsolve.com]

- 10. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Entacapone: A Translational Guide

Executive Summary

This technical guide provides a structural analysis of Entacapone, a selective, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor. Designed for drug development professionals, this document synthesizes preclinical data to explain how Entacapone alters Levodopa (L-DOPA) kinetics. Unlike Tolcapone, Entacapone’s inability to cross the blood-brain barrier (BBB) dictates its safety profile and therapeutic application. The following sections detail the mechanistic causality, ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, and validated experimental protocols required for preclinical assessment.

Molecular Mechanism & Pharmacodynamics

The therapeutic efficacy of Entacapone relies on its ability to modify the peripheral pharmacokinetics of L-DOPA rather than acting directly on dopamine receptors.

The "Levodopa Sparing" Effect

In Parkinson’s disease models, L-DOPA is administered with a DOPA-decarboxylase (DDC) inhibitor (e.g., Carbidopa). However, this blockade shifts L-DOPA metabolism toward the COMT pathway, converting it into 3-O-methyldopa (3-OMD).[1][2]

-

The Problem: 3-OMD is inactive and competes with L-DOPA for transport across the BBB via the Large Neutral Amino Acid Transporter (LAT1).

-

The Solution: Entacapone inhibits peripheral COMT, reducing 3-OMD formation and increasing the elimination half-life (

) and Area Under the Curve (AUC) of L-DOPA.

Pathway Visualization

The following diagram illustrates the metabolic diversion Entacapone prevents.

Figure 1: Mechanism of Action. Entacapone blocks the peripheral shunting of L-DOPA to 3-OMD, maximizing central uptake.

Preclinical Pharmacokinetics (ADME)

Entacapone exhibits distinct pharmacokinetic properties across species. Understanding these differences is crucial for scaling doses from rodent to primate to human.

ADME Profile

-

Absorption: Rapidly absorbed in rats and dogs (

~0.5–1.0 h). Bioavailability ( -

Distribution: High plasma protein binding (>98%), primarily to albumin.[3][4][5] This restricts its Volume of Distribution (

) and prevents significant BBB penetration. -

Metabolism:

-

Excretion: Predominantly biliary/fecal (>90%). Minimal renal excretion (<10%), which distinguishes it from drugs requiring renal dose adjustments.

Interspecies PK Comparison

The following table summarizes key parameters derived from intravenous and oral administration studies.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Human (Clinical Reference) |

| Bioavailability ( | ~30–50% | ~35% | ~35% (Variable) |

| 0.5 – 1.0 h | 0.5 – 1.0 h | ~1.0 h | |

| Protein Binding | >98% | >98% | 98% (Albumin) |

| Elimination | 0.8 – 1.5 h | 1.0 – 2.0 h | 1.5 – 3.5 h |

| Major Route | Biliary (Feces) | Biliary (Feces) | Biliary (Feces) |

| BBB Penetration | Negligible | Negligible | Negligible |

Note: Monkey models (Cynomolgus) have shown the highest predictive accuracy for human clearance scaling compared to rats or dogs [1].

Experimental Methodologies

To ensure scientific integrity, the following protocols include "self-validating" steps—controls that confirm the assay is working correctly before data is accepted.

Protocol: In Vitro COMT Inhibition Assay

Objective: Determine the

Materials:

-

Rat liver homogenate (Source of COMT).

-

Substrate: L-DOPA or Catechol.

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Inhibitor: Entacapone (dissolved in DMSO).

Step-by-Step Workflow:

-

Tissue Preparation: Homogenize rat liver in isotonic KCl. Centrifuge at 100,000 x g to separate soluble COMT (supernatant) from membrane-bound COMT. Validation Step: Ensure temperature is kept at 4°C to prevent enzyme degradation.

-

Incubation:

-

Mix Phosphate buffer (pH 7.4), MgCl2 (cofactor), and SAM.

-

Add Entacapone at varying concentrations (1 nM – 10 µM).

-

Initiate reaction with L-DOPA substrate. Incubate at 37°C for 20 minutes.

-

-

Termination: Stop reaction with perchloric acid . Causality: Acid precipitates proteins and stabilizes catecholamines for HPLC analysis.

-

Quantification: Analyze 3-OMD production via HPLC with electrochemical detection (HPLC-ECD).

-

Calculation: Plot % Inhibition vs. Log[Entacapone].

Protocol: In Vivo Microdialysis (Rat Striatum)

Objective: Prove that peripheral COMT inhibition leads to central dopamine increases without the inhibitor crossing the BBB.

Workflow Visualization:

Figure 2: Microdialysis Workflow. Critical path for assessing central neurochemistry changes.

Critical Validation Steps:

-

Probe Recovery: Must be calibrated in vitro before implantation to calculate absolute concentrations.

-

Light Sensitivity: Entacapone is a nitrocatechol and is light-sensitive. All samples containing Entacapone must be handled in amber tubes or low-light conditions to prevent photo-degradation (isomerization).

Translational Insights & Modeling

When extrapolating preclinical data to humans, simple allometric scaling based on body weight often fails for Entacapone due to species-specific glucuronidation rates.

-

Monkey vs. Rat: Research indicates that monkey data provides a more accurate prediction of human clearance than rat data [1].[6][7] This is likely due to similarities in UGT isoforms (specifically UGT1A9 orthologs) between primates and humans.

-

PK/PD Modeling: The relationship between plasma Entacapone concentration and COMT inhibition is sigmoidal (

model). In rats, maximal COMT inhibition in erythrocytes correlates well with the reduction in plasma 3-OMD, serving as a viable biomarker for clinical efficacy.

References

-

A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. Source: ResearchGate / Pfizer Global R&D Link:

-

Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer Source: FDA / PMC Link:

-

The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases Source: PubMed Link:[1][8]

-

Pharmacokinetics and Pharmacodynamics of Entacapone and Tolcapone after Acute and Repeated Administration: A Comparative Study in the Rat Source: ResearchGate Link:

-

Entacapone Prescribing Information (FDA Label) Source: FDA.gov Link:

Sources

- 1. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Entacapone Metabolism and the Glucuronidation Pathway

Executive Summary

Entacapone acts as a selective, reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct to levodopa/carbidopa therapy in Parkinson’s disease.[1][2] While its pharmacodynamic effect targets COMT, its pharmacokinetic fate is governed almost entirely by glucuronidation .[3]

This guide provides a deep technical analysis of the Entacapone clearance pathway. It establishes UGT1A9 as the primary catalytic isoform, details the stereoselective metabolism of the (E)- and (Z)-isomers, and provides a self-validating experimental protocol for in vitro intrinsic clearance (

Molecular Mechanism of Clearance

Entacapone undergoes extensive first-pass metabolism. Less than 0.5% of the dose is excreted unchanged in urine.[3][4] The primary metabolic pathway is direct N-glucuronidation and O-glucuronidation, with the latter being the dominant route for elimination.

The Isomerization Factor

Entacapone exists as an (E)-isomer (trans), which is the pharmacologically active form. However, it undergoes isomerization to the (Z)-isomer (cis) both in vitro (photo-isomerization) and in vivo.

-

(E)-Entacapone: The administered drug substance.[1][3][4][5][6][7][8]

-

(Z)-Entacapone: Formed in plasma and intestine.

-

Fate: Both isomers are substrates for UGTs, forming their respective glucuronide conjugates (inactive), which are excreted via bile (major) and urine (minor).

The UGT Superfamily Hierarchy

While multiple UGT isoforms show activity toward Entacapone, UGT1A9 is the high-affinity, high-capacity "workhorse" responsible for the bulk of hepatic clearance. Extrahepatic glucuronidation (intestinal) involves UGT1A7, UGT1A8, and UGT1A10.

Key Isoform Contributions:

-

UGT1A9: Primary hepatic clearance (

). -

UGT1A1: Contributes to formation of specific positional isomers but with lower efficiency.

-

UGT2B7 / UGT2B15: Minor contribution; significantly higher

(lower affinity).[8]

Pathway Visualization

The following diagram illustrates the stereoselective metabolic pathway and enzyme specificity.

Figure 1: Stereoselective glucuronidation pathway of Entacapone showing the dominance of UGT1A9 and the isomerization equilibrium.

Quantitative Kinetics

Understanding the kinetic parameters is crucial for predicting drug-drug interactions (DDIs). Entacapone exhibits Michaelis-Menten kinetics with UGT1A9, whereas other isoforms may display atypical kinetics (e.g., substrate inhibition).[7]

Table 1: Comparative Kinetic Parameters for Entacapone Glucuronidation

| Enzyme Source | Substrate | Significance | |||

| rUGT1A9 | Entacapone | 4.0 - 8.5 | 1.2 - 3.5 | ~350 | Primary Clearance Driver |

| rUGT1A1 | Entacapone | > 200 | < 0.2 | < 1.0 | Negligible hepatic contribution |

| rUGT1A7 | Entacapone | 15.0 | 0.8 | 53 | Relevant in intestinal wall |

| HLM (Pooled) | Entacapone | 12.0 | 1.8 | 150 | Aggregate hepatic activity |

Note: Data derived from Lautala et al. and Fisher et al. (See References).

Experimental Framework: In Vitro Glucuronidation Assay

To accurately measure Entacapone clearance, one must account for the "latency" of UGT enzymes. UGTs are located on the luminal side of the Endoplasmic Reticulum (ER).[9] In microsomal preparations, the ER membrane acts as a barrier to the cofactor UDP-glucuronic acid (UDPGA).

Critical Directive: You must use a pore-forming agent. Detergents (CHAPS, Triton X-100) can inhibit UGT activity. Alamethicin is the gold standard for Entacapone assays as it allows cofactor entry without disrupting the enzyme's lipid environment.

Materials

-

Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Substrate: Entacapone (dissolved in DMSO; final DMSO < 0.5%).

-

Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid), 25 mM stock.

-

Pore Former: Alamethicin (50 mg/mL in ethanol).

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

. -

Inhibitor: Saccharolactone (5 mM) to prevent glucuronide hydrolysis by

-glucuronidase.

Step-by-Step Protocol

-

Activation Step (Crucial):

-

Thaw HLM on ice.

-

Mix HLM with Alamethicin (50

Alamethicin per mg microsomal protein). -

Incubate on ice for 15 minutes . This creates pores in the ER membrane.

-

-

Pre-Incubation:

-

Prepare reaction mixture: Tris-HCl buffer,

, Saccharolactone, and Activated HLM (final protein conc: 0.5 mg/mL). -

Add Entacapone (range: 1

to 100 -

Pre-warm at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add UDPGA (final concentration 2-5 mM) to start the reaction.

-

Control: Run a parallel sample adding Buffer instead of UDPGA (Negative Control).

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoint: Linear range is typically 10–30 minutes for Entacapone.

-

-

Termination:

-

Add ice-cold Acetonitrile (containing internal standard, e.g., Warfarin or stable isotope Entacapone) at a 1:1 or 3:1 ratio.

-

Vortex immediately.

-

-

Analysis:

-

Centrifuge at 10,000 x g for 10 min.

-

Analyze supernatant via LC-MS/MS (monitor parent depletion or glucuronide formation).

-

Workflow Visualization

Figure 2: Optimized In Vitro Glucuronidation Assay Workflow using Alamethicin activation.

Clinical Translation & Safety

Drug-Drug Interactions (DDIs)

Because UGT1A9 has a high capacity, Entacapone is less susceptible to saturation-based DDIs compared to CYP450 substrates. However, it can inhibit UGT1A9, potentially affecting the clearance of other UGT1A9 substrates (e.g., Propofol).

-

Mechanism: Competitive inhibition.

-

Risk: Generally low due to the high protein binding of Entacapone (>98%), limiting the free fraction available to inhibit enzymes in vivo.

Pharmacogenetics (UGT1A9 Polymorphisms)

Genetic variations in UGT1A9 can alter Entacapone clearance.

-

UGT1A9*1: Wild type (Normal activity).

-

UGT1A9*3 (M33T): Associated with significantly reduced glucuronidation activity.[10] Patients with this genotype may exhibit higher Entacapone plasma exposure (

), increasing the risk of dopaminergic side effects (dyskinesia) or hepatotoxicity.

References

-

Lautala, P., et al. (2000). The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases.[8] Molecular Pharmacology.

-

Fisher, M.B., et al. (2000).[9] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[11][12] Drug Metabolism and Disposition.[3][4][5]

-

FDA Center for Drug Evaluation and Research. (1999). Clinical Pharmacology and Biopharmaceutics Review: Comtan (Entacapone).

-

Kurkela, M., et al. (2003). Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). Journal of Biological Chemistry.

-

Tukey, R.H., & Strassburg, C.P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology.

Sources

- 1. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Pilot Study Exploring the Association of Entacapone, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Two patients with COMT inhibitor-induced hepatic dysfunction and UGT1A9 genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xenotech.com [xenotech.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Architecture and Physicochemical Profiling of Entacapone

Executive Summary

Entacapone (Comtan®) represents a pivotal advancement in the adjunctive treatment of Parkinson’s Disease (PD). As a specific, reversible, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT), it extends the plasma half-life of levodopa. This guide provides a rigorous analysis of Entacapone’s chemical structure, solid-state properties, synthetic pathways, and the critical quality attributes (CQAs) required for high-purity API development.

Molecular Architecture & Structural Analysis

Chemical Identity

Entacapone belongs to the nitrocatechol class of pharmacophores.[1][2][3] Its efficacy is strictly dependent on its stereochemistry and functional group arrangement, which facilitates high-affinity binding to the COMT catalytic site.

| Attribute | Specification |

| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide |

| Molecular Formula | C₁₄H₁₅N₃O₅ |

| Molecular Weight | 305.29 g/mol |

| Stereochemistry | Exists as E (trans) and Z (cis) isomers.[4][5][6] The (E)-isomer is the active pharmaceutical ingredient (API).[7][8] |

Functional Group Analysis

-

Catechol Moiety (3,4-dihydroxy): The pharmacophore responsible for chelating the Magnesium ion (Mg²⁺) within the COMT active site.

-

Nitro Group (5-position): Electron-withdrawing group that lowers the pKa of the phenolic hydroxyls, enhancing ionization at physiological pH and strengthening the drug-enzyme interaction.

-

Diethylcyanoacetamide Side Chain: Provides steric bulk and hydrophobic interactions, ensuring selectivity for COMT over other methyltransferases.

Physicochemical Properties & Solid-State Characterization

Entacapone is a BCS Class IV drug (Low Solubility, Low Permeability), presenting significant challenges in formulation and bioavailability.

Key Physicochemical Parameters[9]

| Parameter | Value / Characteristic | Implication for Development |

| pKa | ~4.5 (Phenolic OH) | Ionized at intestinal pH (6.8), limiting passive diffusion but essential for Mg²⁺ binding. |

| LogP (Octanol/Water) | ~2.7 | Moderate lipophilicity, yet poor aqueous solubility limits dissolution rate. |

| Aqueous Solubility | Practically insoluble (< 0.1 mg/mL at pH 1-5) | Requires micronization or solid dispersions to improve oral bioavailability. |

| Melting Point | 162–163 °C | High melting point indicates a stable crystal lattice (Form A). |

Polymorphism

Entacapone exhibits significant polymorphism (Forms A, B, C, D, E).[7][9]

-

Form A: The thermodynamically stable form used in commercial formulations.

-

Form D: A common metastable form that can precipitate during synthesis.

-

Control Strategy: Crystallization solvents (e.g., Toluene/Acetone) must be strictly controlled to ensure the isolation of pure Form A.

Mechanism of Action: Structural Basis of COMT Inhibition

Entacapone functions as a competitive inhibitor of COMT. The enzyme normally transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of levodopa.

Molecular Mechanism[11]

-

Chelation: The ionized catechol hydroxyls of Entacapone coordinate with the Mg²⁺ ion in the COMT catalytic site.

-

Binding: The nitro group forms stabilizing hydrogen bonds with amino acid residues (e.g., Lys144) in the active site pocket.

-

Blockade: The bulky side chain sterically hinders the approach of the SAM cofactor, preventing methylation.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism preventing Levodopa degradation.

Figure 1: Mechanism of Action.[8][10][11] Entacapone chelates the Magnesium cofactor, competitively blocking the COMT active site and preventing SAM-mediated methylation of Levodopa.

Synthesis & Process Chemistry

The industrial synthesis of Entacapone typically employs a Knoevenagel condensation .[12] A critical quality attribute (CQA) of this process is the control of the Z-isomer impurity.

Synthetic Route[13][14][15]

-

Starting Materials: 3,4-dihydroxy-5-nitrobenzaldehyde + 2-cyano-N,N-diethylacetamide.[12][13][14][15]

-

Catalyst: Piperidine and Acetic Acid (or Glycine/Acetic Acid).

-

Solvent: Isopropanol (IPA) or Toluene.

-

Conditions: Reflux with azeotropic water removal.[16]

Impurity Profile & Control

The reaction produces a mixture of E and Z isomers.[17]

-

Crude Ratio: Typically 70:30 (E:Z).

-

Purification: The Z-isomer is removed via recrystallization, often utilizing a Toluene/Acetone mixture where the E-isomer preferentially crystallizes.

Synthesis Workflow Diagram

Figure 2: Synthetic Pathway.[13] The workflow highlights the critical purification step required to isolate the active (E)-isomer from the reaction mixture.

Analytical Methodologies

To ensure scientific integrity, the following self-validating analytical protocols are recommended for characterizing Entacapone.

HPLC Method for Isomer Separation

Separation of the E and Z isomers is the primary system suitability requirement.

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 5µm, 250 x 4.6 mm).

-

Mobile Phase:

-

Buffer: 0.1% Orthophosphoric acid or Phosphate Buffer pH 2.1.

-

Organic: Methanol or Acetonitrile (50:50 Isocratic).

-

-

Detection: UV @ 305 nm.

-

Retention Time: Z-isomer elutes first (~8-10 min), followed by E-isomer (~12-15 min).

-

Acceptance Criteria: Resolution (Rs) between Z and E isomers > 2.0.

Dissolution Testing (USP <711>)

Due to poor solubility, dissolution is a critical performance test.

-

Medium: Phosphate Buffer pH 5.5.

-

Apparatus: USP Type II (Paddle) at 50 rpm.

-

Specification: NLT 80% (Q) dissolved in 45 minutes.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081: Entacapone. PubChem. Available at: [Link]

-

European Medicines Agency (EMA). Comtan (Entacapone) Scientific Discussion. EMA Europa. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Comtan (Entacapone) Prescribing Information. FDA AccessData. Available at: [Link]

-

Bommaka, M. K., et al. (2021). Entacapone Polymorphs: Crystal Structures, Dissolution, Permeability, and Stability. Crystal Growth & Design. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. saspublishers.com [saspublishers.com]

- 3. saspublishers.com [saspublishers.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. EP2251323B1 - Method for the purification of entacapone - Google Patents [patents.google.com]

- 13. Method for the purification of entacapone - Patent 2251323 [data.epo.org]

- 14. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]

- 15. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]

- 16. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 17. ema.europa.eu [ema.europa.eu]

Repurposing Entacapone: A Technical Guide to Exploring its Therapeutic Potential in Non-Parkinson's Neurological Disorders

Abstract

Entacapone, a selective, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor, is firmly established in the therapeutic arsenal for Parkinson's disease.[1][2][3][4][5][6][7] Its primary role is to enhance the bioavailability of levodopa, a dopamine precursor, thereby improving motor control.[4][8][9][10][11] However, the ubiquitous nature of COMT and its critical role in modulating catecholaminergic signaling pathways suggest a broader therapeutic potential for Entacapone beyond movement disorders. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the application of Entacapone in non-Parkinson's neurological disorders. We will delve into the scientific rationale, present detailed experimental protocols, and outline a strategic approach to unlock the full therapeutic value of this well-characterized pharmacological agent.

Foundational Pharmacology of Entacapone and the Role of COMT

Entacapone's mechanism of action is centered on the inhibition of COMT, an enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine.[8][9][12] In Parkinson's disease, peripheral COMT inhibition by Entacapone prevents the breakdown of levodopa, leading to more sustained plasma levels and increased central dopamine availability.[8][9][10]

The COMT gene exhibits common functional polymorphisms, most notably the Val158Met variant, which influences enzyme activity and has been linked to cognitive function and susceptibility to various neuropsychiatric disorders.[12][13][14][15][16] This genetic variance underscores the potential for patient stratification in clinical trials of COMT inhibitors.

Mechanism of Action: Beyond Levodopa Augmentation

While its benefit in Parkinson's disease is primarily through levodopa augmentation, the direct inhibition of COMT by Entacapone has broader implications. COMT plays a significant role in regulating dopamine levels in the prefrontal cortex, a brain region crucial for executive function, working memory, and emotional regulation.[14][17] Therefore, inhibiting COMT could directly modulate dopaminergic neurotransmission in brain regions implicated in a range of non-Parkinson's neurological disorders.

Rationale for Repurposing Entacapone in Novel Neurological Indications

The scientific rationale for exploring Entacapone in other neurological disorders is rooted in the pathophysiological roles of COMT and catecholaminergic dysregulation in these conditions.

Alzheimer's Disease and Cognitive Decline

Cognitive impairment is a hallmark of Alzheimer's disease, and evidence suggests that COMT may play a role in its pathophysiology.[17] COMT regulates dopamine levels in the prefrontal cortex, which is involved in executive functions that are often impaired in Alzheimer's patients.[17] Furthermore, preclinical studies suggest that COMT inhibitors may block the formation of beta-amyloid fibrils, a key pathological feature of Alzheimer's disease.[17] While no clinical trials have yet tested the efficacy of COMT inhibitors in Alzheimer's patients, the biological plausibility warrants further investigation.[18]

Schizophrenia

The "dopamine hypothesis" of schizophrenia has been a cornerstone of its neurobiology for decades. Negative symptoms and cognitive deficits in schizophrenia are associated with decreased dopaminergic activity in the prefrontal cortex.[19] Theoretically, inhibiting COMT with Entacapone could increase prefrontal dopamine levels and alleviate these symptoms. However, a double-blind, placebo-controlled study of Entacapone augmentation in schizophrenic patients with negative symptoms did not show a significant therapeutic benefit compared to placebo.[19][20][21] Despite this, the role of COMT in schizophrenia remains an area of active research, and further studies with potentially different patient populations or outcome measures may be warranted.

Depression and Anxiety Disorders

Dysregulation of catecholaminergic systems, particularly norepinephrine and dopamine, is implicated in the pathophysiology of depression and anxiety disorders. The COMT Val158Met polymorphism has been associated with individual differences in emotional processing and vulnerability to stress. While direct clinical evidence for Entacapone in these conditions is sparse, its ability to modulate catecholamine levels provides a strong rationale for preclinical investigation.

Preclinical and Clinical Investigation Strategy

A systematic and rigorous approach is necessary to validate the potential of Entacapone in new indications. This involves a combination of in vitro and in vivo preclinical studies followed by well-designed clinical trials.

In Vitro Assays

Initial screening should focus on cell-based assays to confirm the mechanism of action and to assess the effects of Entacapone on downstream signaling pathways relevant to the target disorder.

Objective: To determine the effect of Entacapone on the metabolism of dopamine and norepinephrine in a neuronal cell line.

Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

-

Treatment: Treat cells with varying concentrations of Entacapone for a specified duration.

-

Substrate Addition: Add dopamine or norepinephrine to the cell culture media.

-

Metabolite Extraction: After incubation, collect the cell culture supernatant and perform a metabolite extraction.

-

LC-MS/MS Analysis: Quantify the levels of dopamine, norepinephrine, and their respective COMT-mediated metabolites (e.g., 3-methoxytyramine, normetanephrine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Animal Models

Preclinical efficacy testing should be conducted in validated animal models that recapitulate key aspects of the human disease.

Objective: To evaluate the effect of Entacapone on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

Methodology:

-

Animal Model: Utilize 5XFAD transgenic mice and wild-type littermates.

-

Drug Administration: Administer Entacapone or vehicle to the mice via oral gavage for a chronic period (e.g., 3 months).

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

-

Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Histopathology and Biochemistry: Perform immunohistochemical staining for amyloid-beta plaques and neuroinflammation markers. Quantify amyloid-beta levels using ELISA.

Clinical Trial Design

Should preclinical data be promising, the next step is to design and execute robust clinical trials.

-

Patient Selection and Stratification: Consider genotyping patients for the COMT Val158Met polymorphism to assess for differential treatment responses.

-

Outcome Measures: Select primary and secondary endpoints that are validated and relevant to the specific neurological disorder being studied.

-

Safety Monitoring: While Entacapone has a well-established safety profile, careful monitoring for adverse events is crucial.[1]

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting experimental results and communicating findings.

Table 1: Hypothetical In Vitro Dopamine Metabolism Data

| Entacapone Concentration (nM) | Dopamine (ng/mL) | 3-Methoxytyramine (ng/mL) | % Inhibition of COMT |

| 0 (Vehicle) | 10.2 ± 1.1 | 5.8 ± 0.6 | 0% |

| 1 | 12.1 ± 1.3 | 4.1 ± 0.5 | 29% |

| 10 | 15.6 ± 1.5 | 2.3 ± 0.3 | 60% |

| 100 | 18.9 ± 1.8 | 0.9 ± 0.1 | 84% |

Diagrams of Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

Caption: Entacapone's mechanism in Parkinson's Disease.

Caption: A streamlined preclinical to clinical workflow.

Challenges and Future Directions

The primary challenge in repurposing Entacapone for non-Parkinson's neurological disorders is its limited ability to cross the blood-brain barrier.[9] While peripheral COMT inhibition is sufficient for its approved indication, central COMT inhibition may be necessary to achieve therapeutic effects in disorders where the primary pathology is within the central nervous system. The development of centrally-acting COMT inhibitors is an active area of research.[22]

Future research should focus on:

-

Developing centrally-acting COMT inhibitors: This would overcome the primary limitation of Entacapone.

-

Investigating the role of COMT in a wider range of neurological disorders: The full extent of COMT's involvement in brain health and disease is still being elucidated.

-

Leveraging genetic information: COMT genotyping could be a powerful tool for personalized medicine approaches with COMT inhibitors.

Conclusion

Entacapone, a well-established drug with a known safety profile, holds significant potential for repurposing in non-Parkinson's neurological disorders. A thorough understanding of its mechanism of action, combined with a systematic and rigorous research and development strategy, will be critical to unlocking its full therapeutic value. This guide provides a foundational framework to guide these efforts and accelerate the translation of this promising therapeutic agent into new clinical applications.

References

- Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. (n.d.). PubMed Central.

- COMTAN Rx only Prescribing Information DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action. (n.d.). accessdata.fda.gov.

- Understanding the COMT Gene: Its Role and Effects. (2024, April 3). ClarityX.

- Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. (n.d.). PubMed.

- Comtan (entacapone) for Parkinson's disease. (2023, September 15). Parkinson's News Today.

- Entacapone (oral route). (2025, January 31). Mayo Clinic.

- COMT Inhibitors. (n.d.). Parkinson's Foundation.

- Entacapone augmentation of antipsychotic treatment in schizophrenic patients with negative symptoms; a double-blind placebo-controlled study. (n.d.). PubMed.

- COMT inhibitors (entacapone, tolcapone, opicapone). (2025, May 28). Parkinson's UK.

- Entacapone (Comtan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, August 5). WebMD.

- The catechol-O-methyltransferase gene (COMT) and cognitive function from childhood through adolescence. (n.d.). PubMed Central.

- Entacapone. A review of its use in Parkinson's disease. (n.d.). PubMed.

- COMT inhibitors in Parkinson's disease. (n.d.). PubMed.

- The real-life effect of catechol-O-methyltransferase inhibition on non-motor symptoms in levodopa-treated Parkinson's disease: opicapone versus entacapone. (n.d.). PubMed Central.

- COMT inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation.

- Entacapone augmentation of antipsychotic treatment in schizophrenic patients with negative symptoms; a double-blind placebo-controlled study. (n.d.). International Journal of Neuropsychopharmacology.

- Catechol-o-methyltransferase and Alzheimer's disease: a review of biological and genetic findings. (n.d.). PubMed.

- How the COMT Gene Impacts Mental Health Treatment. (2023, February 23). Genomind.

- COMT genotype and cognitive function. (2010, April 19). Neurology.

- COMT inhibitors to treat cognitive impairment in neuropsychiatric disorders. (2025, March 31). NR Times.

- COMT and Cognition: Main Effects and Interaction with Educational Attainment. (n.d.). PubMed Central.

- Entacapone augmentation of antipsychotic treatment in schizophrenic patients with negative symptoms; a double-blind placebo-controlled study. (n.d.). [No source provided].

- COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. (2019, February 21). NeurologyLive.

Sources

- 1. Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 4. COMT inhibitors (entacapone, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]

- 5. Entacapone (Comtan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. Entacapone. A review of its use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

- 8. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Entacapone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clarityxdna.com [clarityxdna.com]

- 13. The catechol-O-methyltransferase gene (COMT) and cognitive function from childhood through adolescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genomind.com [genomind.com]

- 15. neurology.org [neurology.org]

- 16. COMT and Cognition: Main Effects and Interaction with Educational Attainment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Catechol-o-methyltransferase and Alzheimer's disease: a review of biological and genetic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alzdiscovery.org [alzdiscovery.org]

- 19. Entacapone augmentation of antipsychotic treatment in schizophrenic patients with negative symptoms; a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. nrtimes.co.uk [nrtimes.co.uk]

Foundational Research on Entacapone's Interaction with Gut Microbiota: A Technical Guide

Preamble: Beyond COMT Inhibition – A New Paradigm in Entacapone Research

Entacapone, a nitrocatechol derivative, is a well-established therapeutic agent used in the management of Parkinson's disease.[1][2] Its primary mechanism of action is the selective and reversible inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for the peripheral degradation of levodopa.[1][2] By inhibiting COMT, entacapone increases the bioavailability of levodopa to the central nervous system, thereby enhancing its therapeutic efficacy.[1][2] While this direct pharmacological action is well-understood, emerging research has unveiled a complex and significant interaction between entacapone and the gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract. This interaction, primarily driven by the drug's inherent chemical properties, presents a new paradigm for understanding its overall effects on the host and opens new avenues for research and therapeutic optimization.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational research on entacapone's interaction with the gut microbiota. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides detailed, field-proven methodologies for investigating these intricate interactions.

Part 1: The Dominant Interaction - Iron Sequestration and its Microbiome-Altering Consequences

The most profound and well-documented interaction between entacapone and the gut microbiota is not a direct metabolism of the drug by bacterial enzymes, but rather a disruption of the microbial ecosystem through the sequestration of a vital nutrient: iron.

The Mechanistic Underpinning: Catechol-Mediated Iron Chelation

Entacapone's chemical structure contains a catechol group, which acts as a bidentate ligand capable of chelating transition metal ions, most notably ferric iron (Fe³⁺).[3][4] This iron-chelating property is a fundamental aspect of its interaction with the gut environment.[3] In the anaerobic and pH-neutral environment of the colon, entacapone can effectively bind to and sequester available iron, making it inaccessible to a large proportion of the resident microbiota that rely on this element for essential cellular processes.[3][5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} "Entacapone's Iron Chelation Mechanism in the Gut"

The Ripple Effect: Dysbiosis and the Rise of Iron Scavengers

The sequestration of iron by entacapone creates a state of iron deficiency within the gut microbiome, leading to a significant shift in its composition and function—a phenomenon known as dysbiosis.[3][5] This selective pressure favors the growth of bacteria that have evolved efficient iron-scavenging mechanisms, such as the production of high-affinity siderophores.[3] Notably, studies have shown that entacapone administration leads to an increased abundance of certain strains of Escherichia coli, which are known to possess robust iron-uptake systems.[3][5] Conversely, many beneficial commensal bacteria that are less adept at competing for scarce iron may be inhibited.[3]

This alteration of the microbial landscape has potential clinical implications, as the proliferation of iron-scavenging bacteria can be associated with an increase in virulence factors and antimicrobial resistance genes.[1]

Part 2: Investigating the Potential for Direct Microbial Metabolism

While iron sequestration is the dominant narrative, there is suggestive evidence that entacapone may also undergo direct metabolism by the gut microbiota, specifically through nitroreduction.

The Hypothesis: Nitroreduction of the Nitrocatechol Group

Entacapone possesses a nitro group on its catechol ring. In the highly reductive environment of the anaerobic gut, it is plausible that bacterial nitroreductases could reduce this nitro group to an amino group. While this has been mentioned in the literature, detailed characterization of the resulting metabolites and the specific bacterial species or enzymes involved remains an area for active investigation.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} "Hypothesized Nitroreduction of Entacapone by Gut Microbiota"

Part 3: A Methodological Framework for Investigation

To rigorously investigate the dual interactions of iron sequestration and potential direct metabolism, a multi-pronged experimental approach is necessary. The following sections provide detailed, self-validating protocols for key experiments.

In Vitro Modeling: Simulating the Gut Environment

In vitro models are indispensable for studying the direct effects of entacapone on the gut microbiota in a controlled setting, free from the complexities of host physiology.

This protocol allows for the assessment of changes in microbial community structure and the potential for metabolite formation when entacapone is introduced to a complex microbial community.

Objective: To evaluate the impact of entacapone on the composition of the gut microbiota and to screen for the formation of microbial metabolites.

Materials:

-

Fresh fecal samples from healthy donors (screened for antibiotic use).

-

Anaerobic chamber with a gas mix of N₂, H₂, and CO₂.

-

Sterile, anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM).

-

Entacapone stock solution (in a suitable solvent like DMSO).

-

Control vehicle (DMSO).

-

Sterile, anaerobic culture tubes or microplates.

-

Centrifuge.

-

Materials for DNA extraction and metabolite analysis.

Procedure:

-

Preparation: All media and materials must be pre-reduced in the anaerobic chamber for at least 24 hours prior to the experiment.

-

Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize fresh fecal samples in pre-reduced basal medium to create a 10% (w/v) slurry.

-

Incubation Setup: In anaerobic culture tubes, add the fecal slurry. Spike the experimental tubes with entacapone to a final, physiologically relevant concentration. Add an equivalent volume of the vehicle to the control tubes.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling: At designated time points, collect aliquots for microbial community analysis (16S rRNA gene sequencing) and metabolite analysis (LC-MS/MS, NMR).

-

Sample Processing: Centrifuge the collected aliquots to separate the bacterial pellet from the supernatant. Store the pellet at -80°C for DNA extraction and the supernatant at -80°C for metabolite analysis.